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molecular formula C13H14N2O2 B8723410 1,3-Acridinediol, 9-amino-1,2,3,4-tetrahydro- CAS No. 144290-97-1

1,3-Acridinediol, 9-amino-1,2,3,4-tetrahydro-

Cat. No. B8723410
M. Wt: 230.26 g/mol
InChI Key: OUZJMSBCLSBRRD-UHFFFAOYSA-N
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Patent
US05210087

Procedure details

A suspension of 9-amino-3,4-dihydro-3-hydroxyacridin-1(2H)-one (2.07 g) in tetrahydrofuran (125 ml), lithium triethylborohydride (1 molar in tetrahydrofuran, 27 ml) was allowed to stand for 0.5 hrs. The reaction mixture was quenched with methanol. The mixture was preadsorbed on silica, and flash chromatographed on silica gel (1:2:17-dichloromethane:triethylamine). The appropriate fractions were collected. Evaporation of the more polar fractions gave 0.541 (25.8%) of 9-amino-1,2,3,4-tetrahydro-1,3-acridinediol, mp 139°-141° C.
Name
9-amino-3,4-dihydro-3-hydroxyacridin-1(2H)-one
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]2[C:8]([N:9]=[C:10]3[C:15]=1[C:14](=[O:16])[CH2:13][CH:12]([OH:17])[CH2:11]3)=[CH:7][CH:6]=[CH:5][CH:4]=2>O1CCCC1.C([BH-](CC)CC)C.[Li+]>[NH2:1][C:2]1[C:3]2[C:8]([N:9]=[C:10]3[C:15]=1[CH:14]([OH:16])[CH2:13][CH:12]([OH:17])[CH2:11]3)=[CH:7][CH:6]=[CH:5][CH:4]=2 |f:2.3|

Inputs

Step One
Name
9-amino-3,4-dihydro-3-hydroxyacridin-1(2H)-one
Quantity
2.07 g
Type
reactant
Smiles
NC=1C2=CC=CC=C2N=C2CC(CC(C12)=O)O
Name
Quantity
125 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
27 mL
Type
solvent
Smiles
C(C)[BH-](CC)CC.[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with methanol
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (1:2:17-dichloromethane:triethylamine)
CUSTOM
Type
CUSTOM
Details
The appropriate fractions were collected
CUSTOM
Type
CUSTOM
Details
Evaporation of the more polar fractions

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25.8%
Name
Type
product
Smiles
NC=1C2=CC=CC=C2N=C2CC(CC(C12)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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